7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one
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Overview
Description
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Trifluoromethylation: The trifluoromethyl group is introduced at the 3rd position using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Bromination: Utilizing bromine or brominating agents in large reactors with appropriate safety measures.
Trifluoromethylation: Employing trifluoromethylating reagents in large-scale synthesis with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized forms of the quinoline ring.
Reduction Products: Reduced forms of the quinoline ring.
Scientific Research Applications
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex molecules for various chemical research purposes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can enhance its binding affinity to biological targets, influencing its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-(trifluoromethyl)quinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
7-Bromo-3-(methyl)quinolin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-Bromo-3-(trifluoromethyl)quinoline: Lacks the ketone group at the 2nd position.
Uniqueness
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline ring system with a bromine atom and a trifluoromethyl group. These substituents are significant as they can enhance the compound's binding affinity to biological targets, potentially influencing its pharmacological effects. The molecular formula is C10H6BrF3N, with a molecular weight of approximately 292.06 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine and trifluoromethyl groups may facilitate interactions with enzymes, receptors, or other proteins, leading to various biological effects. Research indicates that the compound may inhibit specific enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer activities .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antimicrobial agents. For instance, in vitro tests against Mycobacterium tuberculosis revealed promising results, suggesting that the compound could serve as a lead for developing new antimycobacterial agents .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other quinoline derivatives. The trifluoromethyl group is believed to enhance the compound's efficacy by improving its solubility and bioavailability .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially by modulating signaling pathways associated with cell growth and survival. This effect is particularly relevant in the context of developing targeted cancer therapies .
Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
7-Chloro-3-(trifluoromethyl)quinolin-2(1H)-one | Chlorine instead of bromine | Moderate antimicrobial activity |
7-Bromo-3-(methyl)quinolin-2(1H)-one | Methyl group instead of trifluoromethyl | Lower potency compared to 7-bromo variant |
7-Bromo-3-(trifluoromethyl)quinoline | Lacks ketone group | Reduced biological activity |
The presence of both bromine and trifluoromethyl groups in this compound significantly enhances its chemical reactivity and biological activity compared to these similar compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antimycobacterial Activity : A study reported that derivatives of quinolinones showed enhanced activity against multidrug-resistant M. tuberculosis, with some compounds exhibiting better efficacy than traditional treatments like isoniazid .
- Cancer Research : In vitro studies demonstrated that this compound could inhibit growth in various cancer cell lines, leading researchers to explore its potential as a therapeutic agent for cancer treatment .
- Antiviral Research : Investigations into its antiviral properties have shown promise for treating viral infections, particularly those resistant to conventional therapies .
Properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-7(10(12,13)14)9(16)15-8(5)4-6/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFONSJRBFAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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